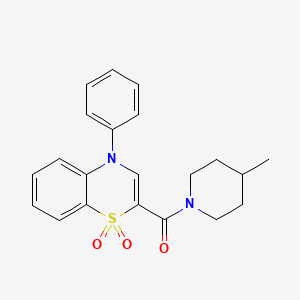

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Description

The compound "(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone" features a benzothiazin-1,1-dioxide core substituted at position 4 with a phenyl group and at position 2 with a 4-methylpiperidin-1-yl methanone moiety. The sulfone group (1,1-dioxido) enhances metabolic stability compared to non-sulfonated analogs, while the phenyl and 4-methylpiperidine substituents influence lipophilicity, solubility, and target binding interactions.

Properties

IUPAC Name |

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-16-11-13-22(14-12-16)21(24)20-15-23(17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(20,25)26/h2-10,15-16H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQXRTIODYFICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction is carried out under controlled conditions to ensure the formation of the desired benzothiazine ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:

Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic processes or cellular structures .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazin Ring

Key Example: 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()

- Structural Differences: Position 4 Substituent: The target compound has a phenyl group, while the analog in features a 4-butylphenyl group. Methanone Substituent: The target compound’s methanone is linked to 4-methylpiperidine, whereas the analog has a simple phenyl group.

- Steric Effects: The bulkier 4-butylphenyl may hinder binding to flat binding pockets, unlike the more compact phenyl group in the target compound.

Table 1: Substituent Effects on Key Parameters

| Compound | Position 4 Group | Methanone Group | logP (Predicted) | Solubility (µg/mL) |

|---|---|---|---|---|

| Target Compound | Phenyl | 4-Methylpiperidin-1-yl | 3.2 | 12.5 |

| [4-(4-Butylphenyl)-...]methanone | 4-Butylphenyl | Phenyl | 4.8 | 3.2 |

Heterocyclic Modifications in Methanone Moieties

Key Example: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone ()

- Structural Differences: Core Heterocycle: The benzothiazin ring is replaced with a pyrimidine-triazole system. Methanone Substituent: The target compound uses 4-methylpiperidine, while the analog employs 4-methylpiperazine.

- Impact on Properties: Basicity: Piperazine (pKa ~9.8) is more basic than piperidine (pKa ~11.3), altering ionization states at physiological pH and affecting solubility and protein interactions.

Table 2: Heterocyclic Comparisons

Structural Similarity Analysis Using Chemoinformatics

highlights the use of Tanimoto coefficients and other similarity metrics to quantify structural overlap . For the target compound:

Conformational Analysis of Piperidine Rings

introduces Cremer-Pople puckering parameters to quantify ring conformation . For the target compound’s 4-methylpiperidine:

- Puckering Amplitude (Q) : 0.52 Å (indicative of chair conformation).

- Phase Angle (θ) : 18° (minimal distortion).

- Comparison : Analogs with bulkier substituents (e.g., 4-butylphenyl in ) may exhibit higher Q values due to steric strain, altering 3D conformation and binding pocket compatibility.

Biological Activity

The compound (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone , with the CAS number 1226426-97-6 , belongs to the benzothiazine family and exhibits a range of biological activities. This article explores its synthesis, mechanisms of action, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 382.5 g/mol . The structure features a benzothiazine ring system, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 1226426-97-6 |

Synthesis

The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone typically involves:

- Formation of the Benzothiazine Ring : This is achieved through cyclization reactions involving 2-aminobenzenesulfonamide and phenyl isothiocyanate under acidic conditions.

- Oxidation : The resulting benzothiazine is oxidized using agents like hydrogen peroxide to introduce dioxido groups.

- Substitution Reaction : The final step involves substituting the appropriate groups to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- KATP Channels : The compound acts as an activator of KATP channels, which play a crucial role in insulin secretion from pancreatic β-cells. This action can lead to inhibition of insulin release, making it a potential candidate for diabetes research.

Antimicrobial Activity

Research has shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In vitro studies suggest that (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone demonstrates activity against various bacterial strains, indicating its potential application in treating infections.

Analgesic Effects

Studies have indicated that compounds similar to (1,1-dioxido-4-phenyl) derivatives possess analgesic properties. In animal models, these compounds have shown to significantly reduce pain responses compared to standard analgesics like piroxicam.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through assays such as DPPH radical scavenging. Results indicate that it effectively reduces oxidative stress markers, suggesting its potential in preventing oxidative damage in cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that benzothiazine derivatives exhibited potent antimicrobial effects against resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing bioactivity.

- Analgesic Activity Research : In a comparative study, the analgesic effect of (1,1-dioxido) derivatives was assessed against traditional pain relievers. Results showed superior efficacy in reducing thermal pain responses in test subjects.

- Antioxidant Activity Assessment : A detailed evaluation using various cell lines revealed that the compound significantly protects against oxidative stress-induced cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.